molecular formula C7H7BF2O3 B1591274 (3-(Difluoromethoxy)phenyl)boronic acid CAS No. 866607-09-2

(3-(Difluoromethoxy)phenyl)boronic acid

Cat. No.: B1591274
CAS No.: 866607-09-2
M. Wt: 187.94 g/mol
InChI Key: FGQKXEUNYFZVMW-UHFFFAOYSA-N
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Description

“(3-(Difluoromethoxy)phenyl)boronic acid” is a type of boronic acid that is commonly used in the synthesis of biologically active compounds . It is a solid substance at 20 degrees Celsius .


Synthesis Analysis

Boronic acids, including “this compound”, are often used in Suzuki-Miyaura coupling reactions . This reaction is a metal-catalyzed cross-coupling reaction that forms a carbon-carbon bond. The boronic acid acts as a nucleophilic organic group, which is transferred from boron to palladium .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H6BF3O3, and its molecular weight is 205.93 . The structure includes a phenyl ring with a boronic acid group and a difluoromethoxy group attached.


Chemical Reactions Analysis

As mentioned earlier, “this compound” is often used in Suzuki-Miyaura coupling reactions . In these reactions, the boronic acid reacts with an aryl or alkynyl halide or triflate under basic conditions to form a new carbon-carbon bond .


Physical and Chemical Properties Analysis

“this compound” is a solid at 20 degrees Celsius . Its purity, as determined by neutralization titration, is between 97.0% and 110.0% .

Scientific Research Applications

Catalytic Applications

(3-(Difluoromethoxy)phenyl)boronic acid derivatives have shown significant potential as catalysts in various chemical reactions. For instance, boronic acids, including similar structures, are recognized for their green catalytic properties in direct amide condensation reactions. The strong electron-withdrawing effects and the stability provided by their fluorous phases make them excellent candidates for "green" chemistry applications (Ishihara, Kondo, & Yamamoto, 2001). Furthermore, boronic acid derivatives, such as tris(pentafluorophenyl)borane, have been utilized in hydroboration of imines, showcasing the versatility of boronic acids in facilitating reactions without the need for additional Lewis base assistance (Yin, Soltani, Melen, & Oestreich, 2017).

Sensing and Detection

Boronic acids are also pivotal in the development of chemical sensors due to their ability to bind saccharides. A study demonstrated the use of phenyl boronic acids grafted onto carbon nanotubes for saccharide recognition, highlighting their role in the modulation of photoluminescence quantum yield in response to saccharide binding (Mu et al., 2012). This application is critical in the development of biosensors and diagnostic tools.

Protective Groups in Synthesis

The protective capabilities of boronic esters derived from boronic acids for diols have been explored to enable various organic transformations. For example, 2,6-bis(trifluoromethyl)phenylboronic esters have been used as protective groups for diols, showcasing their stability and the possibility of deprotection under mild conditions. This application is vital in the synthesis of complex organic molecules, including natural products with significant biological activities (Shimada et al., 2018).

Material Science

In material science, boronic acids have been incorporated into the design of metal-organic frameworks (MOFs) for selective fluorescence detection of ions, such as fluoride. The unique properties of boric acid-functionalized lanthanide MOFs, for instance, have been leveraged for dual-fluorescence emission, enhancing the selectivity of MOFs for the determination of fluoride ions (Yang, Wang, Wang, & Yin, 2017).

Environmental and Biological Monitoring

Boronic acids are employed in environmental and biological monitoring due to their selective binding properties. A study on the fluorescence recognition of ferric and fluoride ions in living cells using a boronic acid derivative emphasizes the potential of boronic acids in bioimaging and the detection of metal ions in environmental samples (Selvaraj et al., 2019).

Mechanism of Action

Target of Action

It is commonly used in the synthesis of biologically active compounds , suggesting that its targets could vary depending on the specific derivative being synthesized.

Mode of Action

As a boronic acid derivative, it may interact with its targets through the formation of reversible covalent bonds, which is a common mechanism for boronic acids .

Biochemical Pathways

It is used in the synthesis of various biologically active compounds , suggesting that it could potentially affect multiple pathways depending on the specific derivative and its targets.

Result of Action

As a precursor in the synthesis of various biologically active compounds , its effects would likely depend on the specific derivative and its biological targets.

Action Environment

It is worth noting that boronic acids are generally sensitive to ph changes, which could potentially influence their stability and reactivity .

Safety and Hazards

Handling “(3-(Difluoromethoxy)phenyl)boronic acid” requires caution. It can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection, and seeking medical advice if irritation persists .

Future Directions

The use of “(3-(Difluoromethoxy)phenyl)boronic acid” in the synthesis of biologically active compounds suggests potential future applications in the development of new pharmaceuticals and other bioactive substances .

Biochemical Analysis

Biochemical Properties

(3-(Difluoromethoxy)phenyl)boronic acid plays a significant role in biochemical reactions, particularly as an inhibitor of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin by forming a reversible covalent bond with the active site serine residue. This interaction inhibits the enzyme’s activity, making this compound a valuable tool in studying protease function and regulation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving protease-activated receptors (PARs). By inhibiting serine proteases, this compound can modulate PAR signaling, affecting processes such as inflammation, coagulation, and cell proliferation . Additionally, it impacts gene expression and cellular metabolism by altering the activity of proteases involved in these pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the inhibition of serine proteases. The compound binds to the active site serine residue, forming a tetrahedral intermediate that mimics the transition state of the enzyme’s natural substrate. This binding inhibits the enzyme’s catalytic activity, preventing the hydrolysis of peptide bonds. The inhibition is reversible, allowing for controlled studies of protease function and regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored under inert conditions at low temperatures (below -20°C). It can degrade over time when exposed to moisture and air. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro assays where protease activity is continuously monitored .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target proteases without causing significant toxicity. At higher doses, it can lead to adverse effects such as tissue damage and inflammation due to off-target interactions. Threshold effects have been observed, where a minimal effective dose is required to achieve significant protease inhibition .

Metabolic Pathways

This compound is involved in metabolic pathways related to protease inhibition. It interacts with enzymes such as chymotrypsin and trypsin, which play crucial roles in protein digestion and metabolism. By inhibiting these enzymes, this compound can alter metabolic flux and affect the levels of various metabolites. This interaction is particularly useful in studying the regulation of protease activity and its impact on metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s distribution is influenced by its chemical properties, such as solubility and stability, which affect its localization and accumulation in specific tissues .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with target proteases. It is often found in compartments where these enzymes are active, such as lysosomes and the extracellular matrix. Post-translational modifications and targeting signals can direct this compound to specific organelles, enhancing its inhibitory effects on protease activity .

Properties

IUPAC Name

[3-(difluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O3/c9-7(10)13-6-3-1-2-5(4-6)8(11)12/h1-4,7,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQKXEUNYFZVMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OC(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590221
Record name [3-(Difluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866607-09-2
Record name [3-(Difluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Difluoromethoxy)benzeneboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 3-(difluoromethoxy)benzene (3.0 g) and triisopropoxyborane (2.78 g) in tetrahydrofuran (15 ml) was cooled to −78° C. under argon atmosphere, and thereto was added a solution of n-butyl lithium (1.59 M hexane solution, 9.3 ml). The mixture was stirred at same temperature for 10 minutes, warmed, and further stirred at room temperature overnight. Thereto was added 3N aqueous hydrochloric acid solution (10 ml), and the mixture was stirred at room temperature for 5 minutes. The mixture was extracted with ethyl acetate. The extract was washed with brine, and dried over sodium sulfate. The solvent was evaporated under reduced pressure. The residue was crystallized from hexane to give 3-difluoromethoxybenzeneboronic acid (1.6 g) as colorless crystals.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.78 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
9.3 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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